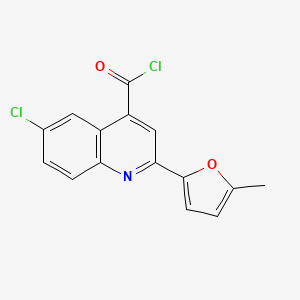

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Description

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride (CAS: 438216-26-3) is a halogenated quinoline derivative with a molecular formula of C₁₅H₁₀ClNO₃ and a molecular weight of 287.70 g/mol . Its structure features a quinoline core substituted with a chloro group at position 6, a 5-methylfuran moiety at position 2, and a reactive carbonyl chloride group at position 3. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in medicinal and materials chemistry. Key physical properties include a density of 1.399 g/cm³ and a boiling point of 458.8°C .

The compound is synthesized via chlorination of its corresponding carboxylic acid precursor using reagents like thionyl chloride (SOCl₂), a method consistent with protocols for analogous quinoline-4-carbonyl chlorides . Its reactivity as an acyl chloride enables participation in nucleophilic acyl substitution reactions, forming amides, esters, or other derivatives for downstream applications.

Properties

IUPAC Name |

6-chloro-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO2/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLPNGVLDSFNIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Quinoline Syntheses

- Gould–Jacobs Reaction : Involves cyclization of anilines with diethyl ethoxymethylenemalonate to form 4-hydroxyquinolines, which can be further functionalized.

- Friedländer Synthesis : Condensation of 2-aminobenzaldehyde with ketones or aldehydes containing α-methylene groups under acidic or basic catalysis to form quinolines.

- Pfitzinger Reaction : Uses isatin and α-methylene carbonyl compounds under basic conditions to yield quinoline derivatives.

- Skraup and Doebner–von Miller Syntheses : Classical methods involving aniline and glycerol or acrolein with oxidants and acids, though these have drawbacks such as violent exothermic reactions and harsh conditions.

- Combes/Conrad–Limpach Reaction : Condensation of primary aryl amines with β-diketones or β-ketoesters followed by cyclodehydration to form quinolines.

Modern and Green Methodologies

- Transition Metal Catalyzed Syntheses : Use of cobalt, nickel, copper, silver, zinc, and palladium catalysts to achieve quinoline formation under milder and more selective conditions.

- Metal-Free and Ionic Liquid Mediated Reactions : Eco-friendly protocols using iodine catalysis, ionic liquids, or catalyst-free aerobic conditions to construct quinolines with high atom economy and reduced waste.

- Ultrasound Irradiation : Accelerates reaction rates and improves yields in quinoline synthesis, also considered a green chemistry approach.

Specific Preparation of this compound

Stepwise Synthetic Strategy

The synthesis involves:

Formation of the Quinoline Core :

Starting from appropriately substituted anilines or 2-aminobenzaldehyde derivatives, the quinoline scaffold is constructed using Friedländer or Gould–Jacobs methods adapted to introduce the 6-chloro substituent and the 2-(5-methyl-2-furyl) group.Introduction of the 5-Methyl-2-furyl Group at Position 2 :

This can be achieved by using 5-methyl-2-furyl aldehyde or equivalent furyl precursors in the condensation step during quinoline ring formation or by cross-coupling reactions post quinoline synthesis.Functionalization at Position 4 to Carbonyl Chloride :

The 4-position is transformed into a carbonyl chloride (acid chloride) group, typically by chlorination of the corresponding carboxylic acid or ester. Common reagents include thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride (PCl5).

Example Reaction Conditions

Chlorination of Quinoline-4-carboxylic Acid :

The quinoline-4-carboxylic acid derivative bearing the 6-chloro and 2-(5-methyl-2-furyl) substituents is reacted with thionyl chloride under reflux conditions in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with evolution of SO2 and HCl gases, yielding the acid chloride.Solvent and Catalyst Use :

The chlorination step is typically catalyst-free but requires anhydrous conditions to prevent hydrolysis of the acid chloride product.

Purification and Characterization

- The product is purified by recrystallization or chromatographic methods.

- Characterization is performed by NMR (1H, 13C), IR spectroscopy (noting the carbonyl chloride stretch near 1800 cm^-1), mass spectrometry, and elemental analysis.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Quinoline Core Formation | Friedländer or Gould–Jacobs synthesis | Starting materials: substituted aniline + ketone/aldehyde |

| 2 | Introduction of 5-methyl-2-furyl group | Via condensation or cross-coupling | Use of 5-methyl-2-furyl aldehyde or equivalent |

| 3 | Conversion to acid chloride | Thionyl chloride (SOCl2), reflux, inert solvent | Anhydrous conditions essential |

| 4 | Purification | Recrystallization or chromatography | Confirm structure and purity |

Research Findings and Optimization Notes

- Selectivity : The presence of the 6-chloro substituent requires careful control during synthesis to avoid substitution or dehalogenation side reactions.

- Yield : Optimized Friedländer conditions with acid or base catalysis improve yields of the quinoline intermediate.

- Green Chemistry Approaches : Recent literature suggests the use of metal-free or ionic liquid catalysis for quinoline synthesis to reduce environmental impact.

- Functional Group Compatibility : The 5-methyl-2-furyl group is sensitive to harsh conditions; mild reaction conditions are preferred during chlorination to preserve this moiety.

- Scale-Up : The stepwise approach allows for modular synthesis, facilitating scale-up and modification for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction Reactions: The furan ring and quinoline moiety can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while oxidation can lead to the formation of quinoline N-oxides .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride has potential applications in drug development, particularly as a precursor for synthesizing biologically active compounds. Its structural features may contribute to the development of novel pharmaceuticals targeting various diseases.

Case Studies :

- Research indicates that quinoline derivatives exhibit antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.

Analytical Chemistry

The compound is utilized in analytical methods, particularly in chromatography and mass spectrometry. Its unique chemical structure allows for effective separation and identification of complex mixtures in biological samples.

Applications :

- Used as a standard reference material in chromatographic analysis to ensure accuracy and reliability in quantitative measurements of related compounds.

Material Science

In material science, this compound can be employed as a building block for the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable bonds with other molecules enhances its utility in creating functional materials with specific properties.

Research Findings :

- Studies have shown that incorporating quinoline derivatives into polymer matrices can improve thermal stability and mechanical properties.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Precursor for drug synthesis | Potential antimicrobial activity |

| Analytical Chemistry | Standard reference in chromatography | Enhances accuracy in quantitative analysis |

| Material Science | Building block for advanced materials | Improves thermal stability and properties |

Mechanism of Action

The mechanism of action of 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The chloro group and carbonyl chloride moiety play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

Key structural analogues differ in substituents at positions 2, 4, and 6, which influence reactivity, stability, and biological activity:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity of the carbonyl chloride, accelerating reactions with nucleophiles .

- Bulkier substituents (e.g., trifluoromethyl) reduce solubility but improve membrane permeability in biological systems .

- Furan vs. Phenyl at position 2 : The 5-methylfuran group in the target compound introduces less steric hindrance compared to substituted phenyl groups, favoring reactions with sterically demanding nucleophiles .

Derivatives with Piperazine Linkers

Compounds like Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) () incorporate piperazine moieties, broadening applications in drug discovery. These derivatives exhibit:

- Higher molecular weights (e.g., C1: 483.93 g/mol) due to extended substituents.

- Improved pharmacokinetic profiles (e.g., oral bioavailability) compared to the parent acyl chloride .

Biological Activity

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a quinoline derivative with significant potential for biological applications, particularly in medicinal chemistry. Its structure, characterized by a quinoline core with a chloro substituent and a 5-methyl-2-furyl group, suggests various interactions with biological systems. This article aims to explore the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H9Cl2NO2, with a molecular weight of approximately 306.15 g/mol. The compound features:

- Quinoline core : A bicyclic aromatic system that is known for its diverse biological activities.

- Chloro group : Positioned at the 6th carbon, which may enhance reactivity and biological interactions.

- 5-Methyl-2-furyl group : This furan derivative can influence the compound's lipophilicity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Formation of the quinoline core : This can be achieved through cyclization reactions involving appropriate aniline derivatives.

- Chlorination : Introducing the chloro substituent at the 6th position.

- Carbonylation : The final step involves converting the intermediate into the carbonyl chloride form.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of quinoline derivatives, including this compound. For instance, it has been shown to induce cytotoxic effects in cancer cell lines through mechanisms such as DNA cleavage and apoptosis induction. In vitro assays have demonstrated significant cytotoxicity against various cancer types, with IC50 values indicating effective concentrations for therapeutic applications .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It displays effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values suggest that it can inhibit microbial growth effectively, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to inhibition of their activity.

- DNA Interaction : Evidence suggests that it can bind to DNA, causing cleavage and disrupting cellular replication processes .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of selected derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Ethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | C17H14ClNO2 | Ethyl group at the 6th position |

| 6-Methoxy-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | C16H13ClNO3 | Methoxy group instead of chloro |

| 7-Chloroquinoline | C9H6ClN | Simpler structure without furan |

These comparisons highlight how the presence of specific functional groups in this compound may confer distinct biological activities not present in other derivatives.

Case Studies

Recent studies have focused on evaluating the pharmacokinetic properties and therapeutic efficacy of this compound in vivo. For example, a study involving animal models demonstrated promising results in reducing tumor size when treated with this quinoline derivative alongside standard chemotherapy agents . Additionally, its safety profile was assessed, indicating manageable toxicity levels at therapeutic doses.

Q & A

Q. What are the recommended methodologies for synthesizing 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride?

A common approach involves multi-step reactions starting with functionalized quinoline precursors. For example, the synthesis of analogous quinoline derivatives (e.g., ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate) involves refluxing intermediates in dimethylformamide (DMF) with potassium tert-butoxide, followed by recrystallization from chloroform or acetone . Key steps include nucleophilic substitution at the quinoline core and subsequent carbonyl chloride formation using agents like thionyl chloride (SOCl₂). Purity is typically assessed via HPLC or GC (>97% purity thresholds, as noted in reagent catalogs) .

Q. How can researchers confirm the structural integrity of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, studies on substituted quinolines (e.g., 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline) used SC-XRD to resolve bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, C–H⋯O/N hydrogen bonds) with precision (R factor < 0.052) . Complementary techniques include ¹H/¹³C NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What safety protocols are critical for handling this compound?

Based on safety data for structurally similar chlorinated quinolines (e.g., 6-chloro-4-methoxyquinoline-2-carboxylic acid), researchers should adhere to hazard codes H300-H373 (acute toxicity, organ damage) and H400-H420 (environmental hazards). Use personal protective equipment (PPE), fume hoods, and anhydrous storage conditions (P401-P413). Waste disposal must comply with local regulations for halogenated organics (P501-P502) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Systematic optimization involves varying solvents, catalysts, and temperatures. For example, DMF and THF are effective for nucleophilic substitutions, while KOtBu enhances reaction rates in quinoline derivatization . Kinetic studies (e.g., time-dependent TLC monitoring) and Design of Experiments (DoE) can identify critical parameters. Contradictions in yield data across studies may arise from impurities in starting materials, emphasizing the need for rigorous purity checks (e.g., GC/HPLC) .

Q. What strategies are effective for analyzing crystal packing and intermolecular interactions?

SC-XRD reveals weak intramolecular interactions (e.g., C–H⋯O/N) and π-π stacking (centroid distances ~3.7–3.8 Å), which stabilize the crystal lattice . Advanced computational tools (e.g., Mercury, CrystalExplorer) can model Hirshfeld surfaces and fingerprint plots to quantify interaction contributions (e.g., H-bonding vs. van der Waals forces). Discrepancies in reported dihedral angles (e.g., 4.17° vs. 69.06° between quinoline rings) may reflect substituent-induced steric effects .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Focus on modifying the 5-methylfuran and chloro substituents. For example:

- Replace the furyl group with phenyl or thienyl moieties to alter electronic properties .

- Introduce electron-withdrawing groups (e.g., CF₃) at the quinoline 4-position to enhance bioactivity, as seen in antitumor quinolines . Synthetic routes for analogs should prioritize regioselective functionalization, guided by computational docking studies to predict binding affinities .

Q. What analytical techniques resolve contradictions in purity or stability data?

Contradictory stability reports may arise from hygroscopicity or photodegradation. Accelerated stability testing under varying pH, temperature, and light exposure (ICH Q1A guidelines) can clarify degradation pathways. For purity disputes, orthogonal methods like LC-MS (for trace impurities) and differential scanning calorimetry (DSC, for polymorph screening) are recommended .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the carbonyl chloride group.

- Characterization : Combine SC-XRD with spectroscopic methods (NMR, FTIR) for comprehensive structural validation.

- Safety : Implement hazard-specific protocols (e.g., spill kits for halogenated waste) and regular lab safety audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.